3-[(3-Chloro-4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(3-Chloro-4-methylanilino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 3-chloro-4-methylaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(3-Chloro-4-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 3-[(3-chloro-4-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
3-[(3-Chloro-4-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both aniline and bicyclic moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H16ClNO3 |
---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO3/c1-8-2-5-11(7-12(8)17)18-15(19)13-9-3-4-10(6-9)14(13)16(20)21/h2-5,7,9-10,13-14H,6H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
PQSQLOYLDOQRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)Cl |
Origin of Product |
United States |
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